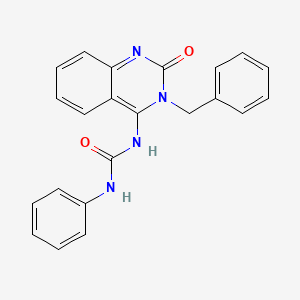
Cyclopropanecarboxylic acid;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to light yellow liquid with a pungent odor and is widely used as an intermediate in organic synthesis . This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropanecarboxylic acid chloride is typically synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) at around 60°C for approximately 4 hours . The excess thionyl chloride is then removed by distillation, yielding the desired product .
Industrial Production Methods: In industrial settings, the preparation of cyclopropanecarboxylic acid chloride follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is often purified through distillation to achieve the required purity levels for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanecarboxylic acid chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropanecarboxylic acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous solutions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Cyclopropanecarboxylic Acid: Formed by hydrolysis
Cyclopropylmethanol: Formed by reduction
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may target specific functional groups in drug molecules to modify their properties .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid chloride can be compared with other similar compounds such as:
Cyclobutanecarbonyl Chloride: Similar in structure but with a four-membered ring, leading to different reactivity and applications.
Cyclohexanecarbonyl Chloride: Contains a six-membered ring, resulting in distinct chemical properties and uses.
Benzoyl Chloride: An aromatic compound with different reactivity due to the presence of a benzene ring.
Uniqueness: Cyclopropanecarboxylic acid chloride is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules .
Propriétés
Formule moléculaire |
C4H6ClO2- |
|---|---|
Poids moléculaire |
121.54 g/mol |
Nom IUPAC |
cyclopropanecarboxylic acid;chloride |
InChI |
InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 |
Clé InChI |
SGBIPKSFOQACNA-UHFFFAOYSA-M |
SMILES canonique |
C1CC1C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


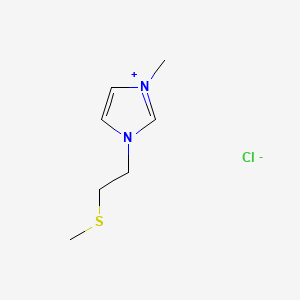
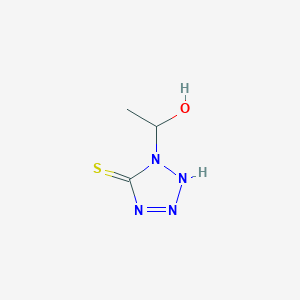

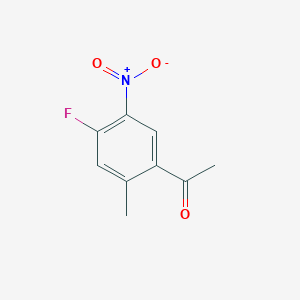
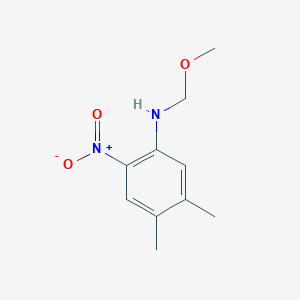

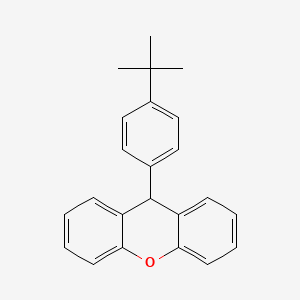
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
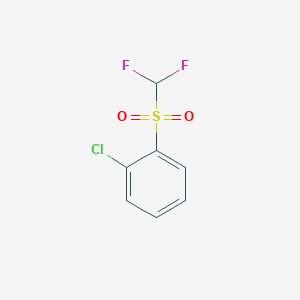
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
